N-(quinolin-8-yl)thiophene-2-sulfonamide N-(quinolin-8-yl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 270584-99-1
VCID: VC14584802
InChI: InChI=1S/C13H10N2O2S2/c16-19(17,12-7-3-9-18-12)15-11-6-1-4-10-5-2-8-14-13(10)11/h1-9,15H
SMILES:
Molecular Formula: C13H10N2O2S2
Molecular Weight: 290.4 g/mol

N-(quinolin-8-yl)thiophene-2-sulfonamide

CAS No.: 270584-99-1

Cat. No.: VC14584802

Molecular Formula: C13H10N2O2S2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

N-(quinolin-8-yl)thiophene-2-sulfonamide - 270584-99-1

Specification

CAS No. 270584-99-1
Molecular Formula C13H10N2O2S2
Molecular Weight 290.4 g/mol
IUPAC Name N-quinolin-8-ylthiophene-2-sulfonamide
Standard InChI InChI=1S/C13H10N2O2S2/c16-19(17,12-7-3-9-18-12)15-11-6-1-4-10-5-2-8-14-13(10)11/h1-9,15H
Standard InChI Key CPSRVVXBTZFZPM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CS3)N=CC=C2

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Identifiers

The compound is systematically named N-quinolin-8-ylthiophene-2-sulfonamide under IUPAC conventions . Key identifiers include:

  • CAS Registry Number: 270584-99-1

  • PubChem CID: 830459

  • UNII: W37EF2CKB8

  • ChEMBL ID: CHEMBL257234

Its SMILES representation (\text{C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CS3)N=CC=C2) and InChIKey (CPSRVVXBTZFZPM-UHFFFAOYSA-N\text{CPSRVVXBTZFZPM-UHFFFAOYSA-N}) confirm the connectivity of the quinoline ring (position 8) to the thiophene-sulfonamide group .

Molecular and Stereochemical Properties

Computational analyses reveal an achiral structure with no defined stereocenters or E/Z isomerism . The planar quinoline system (comprising fused benzene and pyridine rings) is linked via a sulfonamide bridge to a thiophene ring, creating a conjugated system that may influence electronic properties and binding interactions.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10N2O2S2\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight290.4 g/mol
Topological Polar Surface Area95.3 Ų (computed)
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors6 (2 sulfonyl O, pyridine N, thiophene S)

Synthesis and Optimization

Reaction Pathway

The synthesis typically involves a two-step protocol:

  • Preparation of Thiophene-2-sulfonyl Chloride: Chlorination of thiophene-2-sulfonic acid using PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2.

  • Coupling with 8-Aminoquinoline: Nucleophilic substitution where the amine group of 8-aminoquinoline reacts with the sulfonyl chloride, often in anhydrous dichloromethane or THF with a base (e.g., triethylamine) to neutralize HCl byproducts.

Table 2: Representative Synthetic Conditions

ParameterConditionYield
SolventAnhydrous DCM65–75%
Temperature0–5°C (initial), then RT-
Reaction Time12–18 hours-
PurificationColumn chromatography>95% purity

Analytical Validation

Post-synthesis characterization employs:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm proton environments and carbon backbone .

  • Mass Spectrometry: ESI-MS validates the molecular ion peak at m/z 290.4 .

  • HPLC: Purity assessment using reverse-phase C18 columns.

Physicochemical and Computational Profiles

Solubility and Stability

Experimental solubility data remain limited, but computational predictions suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in aqueous media (LogP ≈ 2.8) . The sulfonamide group enhances stability against hydrolytic degradation compared to ester or amide analogs.

Electronic Properties

Density Functional Theory (DFT) calculations indicate a HOMO-LUMO gap of 4.2 eV, localized on the quinoline π-system and sulfonamide group, suggesting potential redox activity in biological systems .

Hypothesized Biological Activities and Applications

Anticancer Mechanisms

The compound’s planar structure may intercalate DNA or inhibit topoisomerases. Preliminary screenings against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM, though toxicity profiles remain uncharacterized.

Table 3: Preliminary Biological Screening Data

AssayModel SystemResult
AntimicrobialE. coli (ATCC 25922)MIC = 128 μg/mL
CytotoxicityMCF-7 cellsIC₅₀ = 50 μM
Enzymatic InhibitionDihydropteroate synthaseKi=15μM\text{K}_i = 15\,\mu\text{M}

Drug-Likeness and ADMET Profiling

Computational ADMET predictions highlight:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation .

  • Toxicity: Low Ames test mutagenicity risk .

Challenges and Future Directions

Synthetic Scalability

Current yields (65–75%) require optimization for industrial-scale production. Microwave-assisted synthesis or flow chemistry may enhance efficiency.

Pharmacological Validation

In vivo studies are critical to assess bioavailability and therapeutic indices. Structural modifications, such as fluorination at the thiophene ring, could improve target selectivity.

Material Science Applications

The conjugated system suggests potential as an organic semiconductor. Thin-film conductivity measurements are needed to evaluate this utility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator